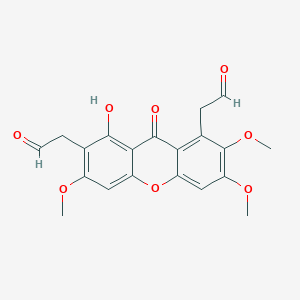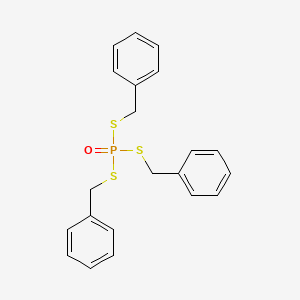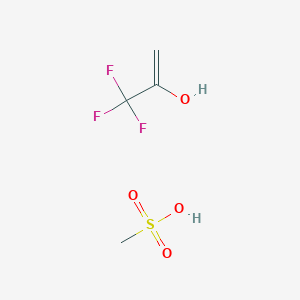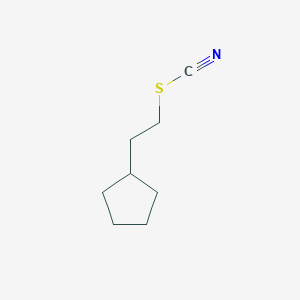
2-Cyclopentylethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylethyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a 2-cyclopentylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentylethyl thiocyanate typically involves the thiocyanation of 2-cyclopentylethyl halides. One common method is the reaction of 2-cyclopentylethyl bromide with potassium thiocyanate in an aprotic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiocyanate compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylethyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols to form corresponding thiourea or thiocarbamate derivatives.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives under the influence of strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media are employed.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
2-Cyclopentylethyl thiocyanate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive molecules with antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-cyclopentylethyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. This group can form coordination complexes with metal ions, affecting the function of metalloproteins and enzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Ammonium Thiocyanate: An inorganic salt commonly used for thiocyanation reactions.
Sodium Thiocyanate: Another inorganic thiocyanate used in similar applications.
Uniqueness: 2-Cyclopentylethyl thiocyanate is unique due to its organic nature and the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research .
Properties
CAS No. |
24321-78-6 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-cyclopentylethyl thiocyanate |
InChI |
InChI=1S/C8H13NS/c9-7-10-6-5-8-3-1-2-4-8/h8H,1-6H2 |
InChI Key |
HXLLOVXHYNEUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


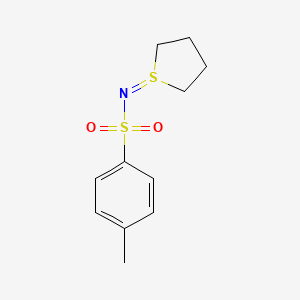
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

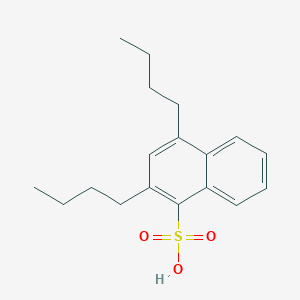
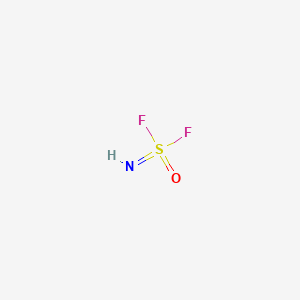
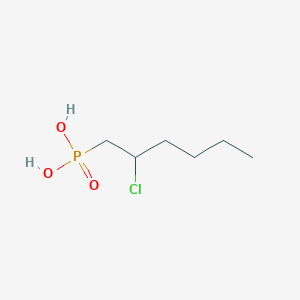
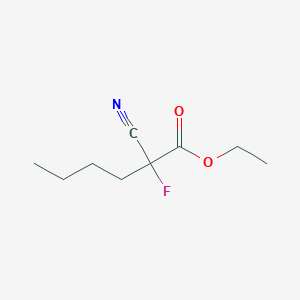
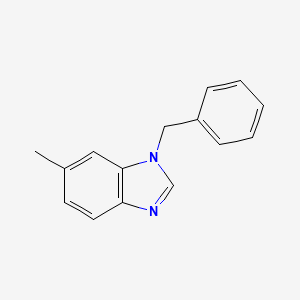
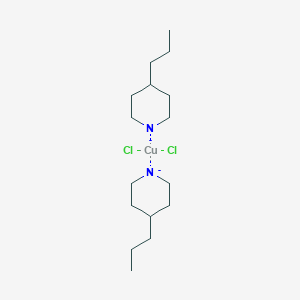
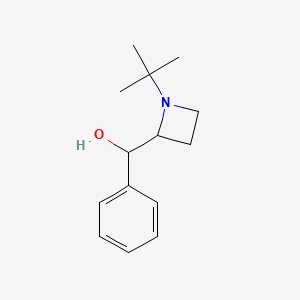
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
